![molecular formula C90H101N27O7S B13396781 4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(4-ethylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxy-N-(4-methylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide CAS No. 66455-26-3](/img/structure/B13396781.png)
4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(4-ethylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxy-N-(4-methylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(4-ethylpyridin-2-yl)benzamide; 4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxy-N-(4-methylpyridin-2-yl)benzamide; 4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule featuring multiple functional groups, including amino, pyrrolidinyl, pyrazolo[3,4-d]pyrimidinyl, and benzamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the pyrrolidinyl and benzamide groups. The key steps typically involve:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidinyl Group: This step often involves the use of pyrrolidine derivatives and coupling reagents such as EDCI or DCC.
Attachment of the Benzamide Moiety: This is usually done through amide bond formation using benzoyl chloride derivatives and appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrrolidinyl groups.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the benzamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, H₂O₂, and PCC.
Reduction: Reducing agents such as NaBH₄ and LiAlH₄ are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the carbonyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly kinases.
Medicine: It has potential as a therapeutic agent due to its kinase inhibitory properties.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific kinases. The pyrazolo[3,4-d]pyrimidine core is known to interact with the ATP-binding site of kinases, thereby preventing their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as kinase inhibitors and have similar structural features.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and have been studied for their kinase inhibitory properties.
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern, which can lead to different binding affinities and selectivities for various kinases. This makes it a valuable candidate for the development of targeted therapies.
Eigenschaften
CAS-Nummer |
66455-26-3 |
|---|---|
Molekularformel |
C90H101N27O7S |
Molekulargewicht |
1705.0 g/mol |
IUPAC-Name |
4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(4-ethylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxy-N-(4-methylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C31H35N9O3.C31H35N9O2.C28H31N9O2S/c1-19-10-12-33-25(15-19)36-31(42)23-9-6-20(16-24(23)43-3)28-27-29(32)34-18-35-30(27)40(37-28)22-11-14-39(17-22)26(41)5-4-13-38(2)21-7-8-21;1-3-20-12-14-33-25(17-20)36-31(42)22-8-6-21(7-9-22)28-27-29(32)34-19-35-30(27)40(37-28)24-13-16-39(18-24)26(41)5-4-15-38(2)23-10-11-23;1-17-14-30-28(40-17)33-27(39)19-7-5-18(6-8-19)24-23-25(29)31-16-32-26(23)37(34-24)21-11-13-36(15-21)22(38)4-3-12-35(2)20-9-10-20/h4-6,9-10,12,15-16,18,21-22H,7-8,11,13-14,17H2,1-3H3,(H2,32,34,35)(H,33,36,42);4-9,12,14,17,19,23-24H,3,10-11,13,15-16,18H2,1-2H3,(H2,32,34,35)(H,33,36,42);3-8,14,16,20-21H,9-13,15H2,1-2H3,(H2,29,31,32)(H,30,33,39) |
InChI-Schlüssel |
ZJEDKXXULJUKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCN(C5)C(=O)C=CCN(C)C6CC6.CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCN(C5)C(=O)C=CCN(C)C6CC6)OC.CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCN(C5)C(=O)C=CCN(C)C6CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc](/img/structure/B13396700.png)
![1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone](/img/structure/B13396702.png)
![(R)-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13396706.png)
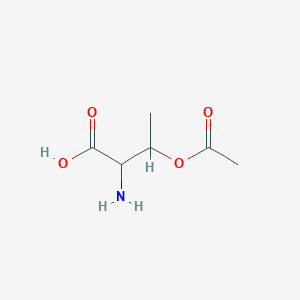

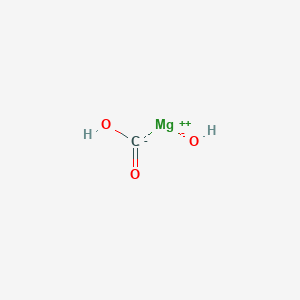

![5-[[[(3,5-Dimethoxyphenyl)methyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester](/img/structure/B13396729.png)
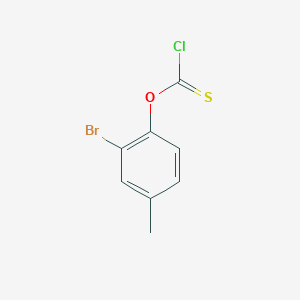
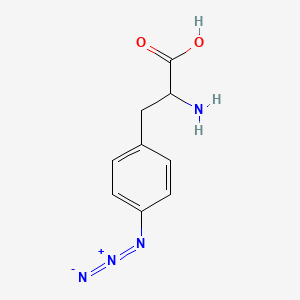

![(3S)-3-[(2S)-6-amino-2-acetamidohexanamido]-3-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}-2-methylpropyl]carbamoyl}propanoic acid](/img/structure/B13396758.png)
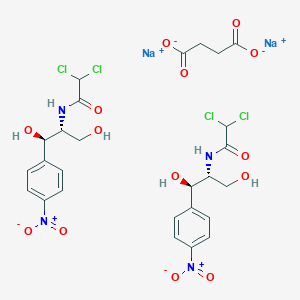
![5-methoxy-3-[[3-[2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13396775.png)
